5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole
Description
5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
5-[[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-17-9-10-4-5-13(18-10)12-3-2-6-16(12)8-11-7-14-15-19-11/h4-5,7,12H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHRRWFYEYGILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C2CCCN2CC3=CN=NS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide derivatives under acidic conditions.
Coupling Reactions: The final step involves coupling the furan, pyrrolidine, and thiadiazole rings together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.
Scientific Research Applications
5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)furan-2-yl derivatives: Compounds with similar furan ring structures.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Thiadiazole derivatives: Compounds with similar thiadiazole ring structures.
Uniqueness
5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole is unique due to its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
